molecular formula C16H22N4O B2671821 1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2128002-32-2

1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2671821
CAS No.: 2128002-32-2
M. Wt: 286.379
InChI Key: OHPUBOQHUHLFJO-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)pyridine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred under an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the carbonitrile group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[4-(dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2)7-5-9-20(14(16)11-17)15(21)13-10-12(19(3)4)6-8-18-13/h6,8,10,14H,5,7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPUBOQHUHLFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=NC=CC(=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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